![molecular formula C11H13NO4 B2483059 Dimethyl 2-(4-aminophenyl)malonate CAS No. 183473-82-7](/img/structure/B2483059.png)
Dimethyl 2-(4-aminophenyl)malonate
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Description
Dimethyl 2-(4-aminophenyl)malonate, also known as 4-Aminophenyl dimethylmalonate (4-APDM), is a synthetic compound that has been used in a variety of applications in scientific research. This compound has a variety of chemical and biological properties, and has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
Enantioselective Synthesis
Dimethyl 2-(4-aminophenyl)malonate is used in enantioselective synthesis processes. For example, it was involved in the synthesis of Dimethyl-(S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate, which demonstrates its utility in complex organic syntheses (Chaheine, 2021).Molecular Structure Studies
The compound has been employed in studies investigating molecular structures, such as in the synthesis and analysis of monohydrated 3-p-nitrophenylpyrazole derivatives. This highlights its role in enhancing our understanding of molecular interactions and structures (Jiménez-Cruz et al., 2003).Development of β-Amino Esters and β-Lactams
Its involvement in the diastereoselective coupling of dimethyl malonate with N-(tert-butyl)sulfinyl imines underlines its importance in the synthesis of β-amino esters and β-lactams with high optical purity. Such processes are crucial in medicinal chemistry (Dema et al., 2012).Synthesis of Amino Acids
Dimethyl 2-(4-aminophenyl)malonate has been used in the synthesis of labeled amino acids like α-([11C]methyl)phenylalanine and α-([11C]methyl)tyrosine. These compounds have applications in biochemical research and potentially in medical imaging (Gee & Långström, 1991).Preparation of Boronated Metallophthalocyanine
This chemical has been utilized in the synthesis of boronated phthalocyanine, a water-soluble compound that may be used as a tumor-seeking boron delivery agent for boron neutron capture therapy in cancer treatment (Kahl & Li, 1996).Catalysis and Ligand Development
It's also been used in catalysis, particularly in palladium-catalyzed asymmetric allylic alkylations, demonstrating its utility in developing new catalytic processes and ligands (Mino et al., 2001).Synthesis of Cyclopropane Derivatives
In addition, it has been applied in the synthesis of 1,1-cyclopropane diesters, showing its versatility in creating complex organic compounds (Goudreau et al., 2009).
properties
IUPAC Name |
dimethyl 2-(4-aminophenyl)propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-15-10(13)9(11(14)16-2)7-3-5-8(12)6-4-7/h3-6,9H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDERUSRLTMBUMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(4-aminophenyl)malonate |
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